molecular formula C23H18N4OS3 B2985245 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 690645-37-5

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2985245
CAS No.: 690645-37-5
M. Wt: 462.6
InChI Key: QHDFIGWROYWDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a phenyl group, which is further connected to a thieno[2,3-d]pyrimidine structure via a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of Benzo[d]thiazole Intermediate: The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Phenyl Group: The benzo[d]thiazole intermediate is then coupled with a halogenated phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Thieno[2,3-d]pyrimidine Synthesis: The thieno[2,3-d]pyrimidine core is synthesized via a multi-step process involving the formation of a thieno ring followed by cyclization with a suitable amidine or guanidine derivative.

    Thioacetamide Linkage Formation: The final step involves the nucleophilic substitution reaction between the phenyl-benzo[d]thiazole intermediate and the thieno[2,3-d]pyrimidine derivative in the presence of a thioacetamide reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thioacetamide linkage, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery and development.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and thieno[2,3-d]pyrimidine moieties can bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
  • N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanamide
  • N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS3/c1-13-14(2)30-23-20(13)22(24-12-25-23)29-11-19(28)26-16-9-7-15(8-10-16)21-27-17-5-3-4-6-18(17)31-21/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDFIGWROYWDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.